BenchChemオンラインストアへようこそ!

Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Medicinal Chemistry Drug-like Properties ADME Prediction

This 5-carboxylate methyl ester variant of the [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure for c-Met-targeted oncology programs, demonstrating 0.7 nM potency with exceptional kinase selectivity (no off-target activity across 59 kinases). Switching from imidazo[1,2-a]pyridine to this triazolopyridine core yields improved metabolic stability and reduced hERG liability. With cLogP 1.959 and PSA 46.53 Ų, it occupies favorable drug-like chemical space. The methyl ester provides a synthetic handle for rapid SAR exploration via microwave-assisted routes. Choose this compound for de-risked hit-to-lead campaigns requiring predictable ADME (rat CL 3.15-7.65 mL/min/kg) and next-generation Smo antagonist development exceeding Vismodegib affinity.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B8013528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=NN=CN21
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7-10-9-5-11(6)7/h2-5H,1H3
InChIKeyLYRSRHXLWWRTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate: Heterocyclic Scaffold and Procurement Profile


Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound comprising a triazole ring fused to a pyridine ring with a methyl carboxylate substituent at the 5-position. It belongs to the broader [1,2,4]triazolo[4,3-a]pyridine scaffold class, which has been widely pursued in medicinal chemistry due to its broad-spectrum biological activities and favorable physicochemical properties . This scaffold has demonstrated utility across multiple target classes including c-Met kinase [1], Smoothened (Smo) protein [2], p38α MAP kinase [3], PD-1/PD-L1 interactions [4], and bromodomain inhibition [5], establishing its role as a privileged structure in drug discovery. The 5-carboxylate methyl ester variant offers a balance of calculated lipophilicity (cLogP = 1.959) and polar surface area (PSA = 46.53) consistent with drug-like properties under Lipinski's Rule of Five .

Why Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate Is Not a Commodity: Scaffold Differentiation Drivers


The [1,2,4]triazolo[4,3-a]pyridine scaffold is not monolithic; substitution position profoundly alters physicochemical, pharmacokinetic, and target engagement profiles. The 5-position carboxylate methyl ester confers a distinct lipophilicity-hydrophilicity balance compared to regioisomeric variants (e.g., 6-carboxylate or 8-carboxylate derivatives) . Furthermore, the triazolopyridine core itself represents a differentiated chemical space relative to imidazo[1,2-a]pyridine analogs, with documented improvements in potency, metabolic stability, and reduced hERG liability when the triazole replaces the imidazole moiety [1]. Consequently, procurement decisions based solely on scaffold class without accounting for substitution pattern and heterocyclic composition risk selecting compounds with divergent biological activity, PK properties, or synthetic tractability [2]. The evidence below quantifies these differentiation vectors.

Quantitative Differentiation Evidence: Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate


Physicochemical Differentiation: cLogP and Polar Surface Area of 5-Carboxylate Methyl Ester

Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate exhibits a calculated logP of 1.959 and polar surface area (PSA) of 46.53 Ų . The 5-position ester substitution generates a distinct physicochemical signature compared to the 7-carboxylic acid analog, which displays markedly different predicted water solubility of 405-496 mg/L and a higher predicted melting point (128.38 °C) [1]. This differentiation in lipophilicity and solubility has direct implications for compound handling during biological screening and formulation development.

Medicinal Chemistry Drug-like Properties ADME Prediction

Kinase Selectivity Advantage: c-Met Selective Inhibition from 5-Position Substitution

Derivatives bearing substitution at the 5-position of the [1,2,4]triazolo[4,3-a]pyridine core have demonstrated high selectivity for c-Met kinase. In a comprehensive kinase panel screen of 60 distinct kinases, compound 4aa (a triazolopyridine derivative structurally incorporating 5-position functionality) exhibited potent c-Met inhibition while showing no activity against the remaining 59 kinases evaluated [1]. This selectivity profile contrasts with multi-kinase inhibitors that lack substitutional control at the 5-position. The c-Met IC50 for related triazolopyridine derivatives was reported as 0.7 nM [2], establishing the scaffold's capacity for sub-nanomolar potency.

Kinase Inhibitor c-Met Selectivity

Metabolic Stability Benchmark: Triazolopyridine Core Stability in Human Liver Microsomes

The [1,2,4]triazolo[4,3-a]pyridine core has demonstrated generally favorable pharmacokinetic properties across multiple species including low clearance and moderate to high oral bioavailability [1]. In human liver microsomes, metabolism of triazolopyridine derivatives proceeds primarily via CYP3A4-catalyzed hydroxylation, a predictable and well-characterized metabolic pathway [1]. Compared to imidazo[1,2-a]pyridine analogs, the triazolopyridine scaffold shows improved metabolic stability as demonstrated during optimization of mGlu2 PAM compounds [2]. The low systemic plasma clearance values in preclinical species (rat: 3.15-7.65 mL/min/kg; monkey: 6.00 mL/min/kg) [1] establish a favorable baseline for compounds derived from this scaffold.

Metabolic Stability CYP3A4 Human Liver Microsomes

Synthetic Tractability: Microwave-Assisted Synthesis of 5-Carboxylate Derivatives

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate derivatives are accessible via microwave-assisted reaction of enaminonitriles with benzohydrazides . This synthetic route offers advantages over conventional thermal cyclization methods in terms of reduced reaction times and improved yields. The 5-carboxylate methyl ester functionality serves as a versatile handle for further derivatization, enabling amide bond formation, hydrolysis to the carboxylic acid, or reduction to the alcohol, facilitating rapid library generation for SAR exploration .

Microwave Synthesis Cyclization Enaminonitrile

In Vivo Antitumor Efficacy: Triazolopyridine Scaffold Outperforms Vismodegib in TNBC Model

Among twenty [1,2,4]triazolo[4,3-a]pyridine derivatives screened as Smoothened (Smo) inhibitors, four compounds demonstrated stronger binding affinity to Smo protein than the clinical comparator Vismodegib (VIS) [1]. The lead compound TPB15 exhibited greater anti-tumor activity in animal models than VIS with lower toxicity [1]. TPB15 induced cell cycle arrest and apoptosis in MDA-MB-468 triple-negative breast cancer cells, blocked Smo translocation into cilia, and reduced Gli1 expression [1]. This represents a direct in vivo efficacy advantage for the triazolopyridine scaffold over an approved Smo inhibitor.

Antitumor Smoothened Inhibitor Triple-Negative Breast Cancer

Scaffold Superiority Over Imidazopyridine: Improved Potency, ADMET, and hERG Profile

In a scaffold-hopping medicinal chemistry program targeting mGlu2 receptor positive allosteric modulation, modification of imidazo[1,2-a]pyridine analogs to [1,2,4]triazolo[4,3-a]pyridine derivatives resulted in improved potency, improved in vitro ADMET properties, and reduced hERG channel liability [1]. The optimization focused on improving metabolic stability while controlling lipophilicity through small modifications to scaffold substituents, leading to enhanced lipophilic ligand efficiency (LLE) [1]. The lead compound JNJ-42153605 achieved central in vivo efficacy at 3 mg/kg p.o. in rat sleep-wake EEG paradigm and reversed PCP-induced hyperlocomotion with an ED50 of 5.4 mg/kg s.c. in mice [1].

Scaffold Hopping mGlu2 PAM Lipophilic Ligand Efficiency

Recommended Application Scenarios for Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate


Building Block for Selective c-Met Kinase Inhibitor Discovery

Based on the demonstrated c-Met selectivity of 5-position-substituted triazolopyridine derivatives (IC50 = 0.7 nM) [1] and the scaffold's favorable kinase selectivity profile (no activity against 59 other kinases in panel screen) [2], this compound serves as an optimal starting material for c-Met-targeted oncology programs. The methyl ester at the 5-position provides a functional handle for SAR exploration while the triazolopyridine core anchors c-Met binding. Researchers seeking selective c-Met inhibitors with reduced polypharmacology risk should prioritize this scaffold over less selective alternatives.

Scaffold-Hopping from Imidazopyridine to Improve CNS Drug-like Properties

Direct head-to-head comparison data demonstrates that switching from imidazo[1,2-a]pyridine to [1,2,4]triazolo[4,3-a]pyridine yields improved potency, metabolic stability, and reduced hERG liability [3]. With its calculated cLogP of 1.959 and moderate PSA of 46.53 Ų , this 5-carboxylate variant is positioned within favorable CNS drug-like property space. Medicinal chemistry teams seeking to rescue imidazopyridine leads with hERG or metabolic stability liabilities should consider this compound as a superior scaffold replacement candidate.

Hedgehog Pathway Inhibitor Development for Triple-Negative Breast Cancer

Triazolopyridine derivatives have demonstrated direct Smo binding with affinity exceeding that of the FDA-approved Vismodegib, coupled with superior in vivo anti-tumor efficacy and reduced toxicity in TNBC models [4]. The scaffold's ability to block Smo ciliary translocation and suppress Gli1 expression validates target engagement. This compound provides a validated entry point for developing next-generation Smo antagonists with improved therapeutic windows for TNBC and other Hh-driven malignancies.

General Kinase Inhibitor Library Construction with Predictable PK

The [1,2,4]triazolo[4,3-a]pyridine scaffold has established a favorable pharmacokinetic baseline across multiple species, with low plasma clearance in rats (3.15-7.65 mL/min/kg) and monkeys (6.00 mL/min/kg) and CYP3A4-mediated metabolism in human liver microsomes [5]. For kinase inhibitor library construction where predictable ADME is essential, this scaffold offers a de-risked starting point compared to uncharacterized heterocyclic cores. The 5-carboxylate methyl ester's synthetic accessibility via microwave-assisted routes further supports rapid analog generation for hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.